4,6-Dibromo-2,3-difluoroiodobenzene
Description
Regioselective Halogenation Strategies
The assembly of the target molecule often involves a stepwise introduction of halogen atoms onto a difluorinated benzene (B151609) core. The success of these syntheses hinges on the precise control of regioselectivity, which is governed by the electronic and steric effects of the substituents already present on the aromatic ring.
Bromination Protocols for Difluoroiodobenzene Precursors
The introduction of bromine atoms onto a difluoroiodobenzene scaffold is a critical step. Electrophilic aromatic bromination is a common method, where the regioselectivity is directed by the existing fluorine and iodine substituents. libretexts.org For typical benzene derivatives that are not highly activated, this reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the bromine molecule and generate a potent electrophile. wikipedia.orglibretexts.org
The directing effects of the substituents play a crucial role. Halogens are deactivating yet ortho-, para-directing. In a precursor like 1-iodo-2,3-difluorobenzene, the positions open for substitution are C4, C5, and C6. The fluorine atoms at C2 and C3 strongly deactivate the ring through their inductive effect. The iodine at C1 further deactivates the ring but directs incoming electrophiles to the para position (C4) and ortho positions (C2, C6). Given that C2 is already substituted, the primary sites for bromination would be C4 and C6. Achieving dibromination at the C4 and C6 positions requires carefully controlled conditions to overcome the deactivation of the ring and ensure the desired regioselectivity. mdpi.com Oxidative bromination, using a bromide source in the presence of an oxidant, offers an alternative pathway. semanticscholar.org For instance, systems like CuBr₂/Oxone® have been shown to be effective for the regioselective bromination of various aromatic compounds. rsc.org
Table 1: Reagents for Electrophilic Aromatic Bromination
| Reagent System | Description | Selectivity | Reference |
| Br₂ / FeBr₃ | Classical method; the Lewis acid activates bromine for attack by the aromatic ring. | Generally yields mixtures, but can be controlled by substrate and conditions. | libretexts.org |
| N-Bromosuccinimide (NBS) / Silica Gel | A solid-supported reagent that provides a source of electrophilic bromine. | Often provides good regioselectivity for monobromination. | mdpi.com |
| Tetraalkylammonium tribromides | These reagents are known to be highly para-selective for the bromination of activated substrates like phenols. | High para-selectivity. | mdpi.com |
| KBr / Oxidant (e.g., Bromate) | In situ generation of electrophilic bromine from a bromide salt. | Can be highly regioselective depending on the substrate and oxidant system. | semanticscholar.org |
| CuBr₂ / Oxone® | A mild and effective system for brominating aromatic amines with high regioselectivity. | High regioselectivity. | rsc.org |
Fluorination Techniques in Aryl Halide Synthesis
While 4,6-Dibromo-2,3-difluoroiodobenzene synthesis typically starts from a fluorinated precursor, understanding fluorination techniques is essential in the broader context of aryl halide synthesis. sigmaaldrich.com These methods are broadly classified into nucleophilic and electrophilic fluorination.
Nucleophilic fluorination involves the displacement of a leaving group, usually a halide or a nitro group, by a fluoride (B91410) ion. wikipedia.org The Halex process (halogen exchange) is a prominent industrial method using sources like potassium fluoride (KF) to displace chlorine atoms on electron-deficient arenes. nih.gov The Balz-Schiemann reaction, involving the thermal decomposition of arenediazonium tetrafluoroborates, is another classic method for introducing fluorine. nih.gov More recently, palladium-catalyzed nucleophilic fluorination of aryl bromides and triflates has emerged as a powerful tool with a broad substrate scope. acs.org
Electrophilic fluorination utilizes reagents that act as a source of an electrophilic fluorine ("F+"). sigmaaldrich.com Due to the high reactivity of elemental fluorine, milder and more selective reagents like N-fluoropyridinium salts (e.g., N-fluoro-2,4,6-trimethylpyridinium triflate) and Selectfluor are commonly employed. sigmaaldrich.comorganic-chemistry.org These reagents can fluorinate aryl organometallics, such as arylboronic acids and arylsilanes. nih.govorganic-chemistry.org
Table 2: Comparison of Aromatic Fluorination Methods
| Method | Reagent Type | Typical Substrate | Key Features | Reference |
| Nucleophilic | ||||
| Halex Process | Nucleophilic (e.g., KF) | Electron-deficient aryl chlorides | Industrial scale, inexpensive fluoride source. | nih.gov |
| Balz-Schiemann Reaction | Nucleophilic (via ArN₂⁺BF₄⁻) | Aryl amines (via diazonium salts) | Classic method, forms aryl fluorides via pyrolysis. | nih.gov |
| Pd-catalyzed Fluorination | Nucleophilic (e.g., AgF, KF) | Aryl bromides, triflates | Broad scope, uses transition metal catalysis. | acs.org |
| Electrophilic | ||||
| Direct Fluorination | Electrophilic (F₂) | Various arenes | Highly reactive, often lacks selectivity. | wikipedia.org |
| Using N-F Reagents | Electrophilic (e.g., Selectfluor) | Electron-rich arenes, organometallics | Milder, safer, and more selective than F₂. | sigmaaldrich.comorganic-chemistry.org |
Introduction of Iodine via Electrophilic and Organometallic Pathways
The iodine atom can be introduced onto the aromatic ring through several methods. Electrophilic iodination is a direct approach where an electrophilic iodine species reacts with the aromatic substrate. wikipedia.org Unlike bromination and chlorination, iodination with molecular iodine (I₂) is often reversible and requires an oxidizing agent (e.g., nitric acid, iodic acid) to generate a more potent electrophile, such as the iodonium (B1229267) ion (I⁺), and to drive the reaction to completion. orgoreview.comresearchgate.net Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst are also effective. wikipedia.org The regioselectivity follows the standard rules for electrophilic aromatic substitution.
Alternatively, organometallic pathways provide a versatile route. A common strategy involves halogen-metal exchange or deprotonation of an aryl halide precursor with a strong organolithium base (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium or aryl Grignard species with an iodine source like I₂. chemicalbook.comlibretexts.org This method's regioselectivity is determined by the site of metalation, which can be directed by existing substituents. For example, the synthesis of the related isomer 4-Bromo-2,6-difluoroiodobenzene has been achieved by treating 1-bromo-3,5-difluorobenzene (B42898) with n-butyllithium and diisopropylamine, followed by the addition of iodine, yielding the product in 82% yield. chemicalbook.com
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions have become fundamental for constructing complex molecules from readily available components. nobelprize.org These reactions typically involve the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca
Suzuki-Miyaura Coupling Reactions with Polyhalogenated Aryl Substrates
The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is one of the most widely used cross-coupling reactions due to its mild conditions, functional group tolerance, and the low toxicity of boron reagents. researchgate.netnih.gov
In the context of polyhalogenated substrates like this compound, chemoselectivity is a paramount challenge. polyu.edu.hk The reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C–I > C–Br > C–Cl >> C–F. researchgate.net This inherent reactivity difference allows for selective, stepwise functionalization. For a substrate containing iodo, bromo, and fluoro groups, the Suzuki-Miyaura reaction can be directed to occur selectively at the C-I bond under carefully controlled conditions, leaving the C-Br and C-F bonds intact for subsequent transformations. rsc.org
Achieving high selectivity often requires meticulous optimization of the catalyst system (palladium precursor and ligand), base, and solvent. researchgate.netresearchgate.net Sterically hindered phosphine (B1218219) ligands, such as those based on biaryl scaffolds or bulky alkyl groups, are often crucial for promoting efficient coupling at less reactive positions or for controlling selectivity between different halogens. acs.orgnih.gov For instance, by choosing the appropriate ligand and reaction conditions, it is possible to selectively couple at a C-Br bond in the presence of another C-Br bond, often governed by steric and electronic effects of neighboring groups. researchgate.net
Table 3: Illustrative Conditions for Selective Suzuki-Miyaura Coupling of Polyhaloarenes
| Substrate Type | Coupling Partner | Catalyst/Ligand | Base/Solvent | Key Outcome | Reference |
| Chloroaryl Triflates | Arylboronic Acids | Pd/Alkyl-Heteroaryl Phosphine | K₃PO₄ / Dioxane | Selective coupling at C-Cl over C-OTf. | acs.org |
| Dichloropyridines | Arylboronic Acids | Pd(PEPPSI)(IPr) | Na₂CO₃, KI / PEG400 | High regioselectivity for coupling at C4 over C2. | nih.gov |
| Dihaloarenes | Arylboronic Acids | Pd(OAc)₂ / Ph-DHTP | K₃PO₄ / Toluene | Selective coupling ortho to NH functionality in dibromoanilines. | researchgate.net |
| Polychlorinated Pyridines | Alkylboronic Esters | Pd₂(dba)₃ / SPhos | LiOᵗBu / Dioxane | Exhaustive alkylation of all C-Cl bonds. | nih.gov |
| Bromoanilines | Various Boronic Esters | CataCXium A palladacycle | Cs₂CO₃ / Dioxane/H₂O | Effective coupling of unprotected ortho-bromoanilines. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6HBr2F2I |
|---|---|
Molecular Weight |
397.78 g/mol |
IUPAC Name |
1,5-dibromo-2,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C6HBr2F2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
InChI Key |
OVKOMMGTSZGNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)F)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dibromo 2,3 Difluoroiodobenzene
Transition Metal-Catalyzed Cross-Coupling Approaches
Copper-Catalyzed Transformations
Copper-catalyzed reactions, particularly the Ullmann condensation, represent some of the earliest methods for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Modern advancements have led to milder reaction conditions and broader substrate scope. For a substrate like 4,6-dibromo-2,3-difluoroiodobenzene, the bromo substituents are potential sites for copper-catalyzed transformations, especially after the more reactive iodo group has been functionalized.
For instance, copper(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl has been shown to be an effective method for the synthesis of carbazoles, often using a diamine ligand to facilitate the reaction. nih.gov This suggests that the dibromo functionality of derivatized this compound could be a precursor for the synthesis of complex, fused heterocyclic systems. The choice of ligand is crucial in these reactions, as it can significantly impact the solubility and reactivity of the copper catalyst. nih.gov
Emerging Catalytic Systems for Halogenated Arenes
Research into new catalytic systems for the functionalization of halogenated arenes is continually expanding. These emerging methods aim to overcome limitations of traditional catalysts, such as harsh reaction conditions or limited substrate scope. While specific applications to this compound are not yet widely reported, general trends in the field are relevant.
One area of development is in photoredox catalysis , which uses light to initiate catalytic cycles. This has been applied to the dehalogenation of aromatic halides. Another innovative approach involves the use of Ni(I) catalysts for the halogenation of arenes via aryl thianthrenium salts, offering a novel pathway for the introduction of halogens under mild conditions. Furthermore, carborane-based Lewis acids are being explored as catalysts for the halogenation of arenes using N-halosuccinimides. These systems represent the frontier of catalytic C-X bond formation and functionalization and may in the future be applied to complex substrates like this compound.
Organometallic Precursor Generation and Derivatization
The generation of organometallic reagents, such as organolithium compounds and Grignard reagents, from this compound is a key strategy for its derivatization. The choice of metal and reaction conditions determines which halogen atom is involved in the metal-halogen exchange, thereby directing subsequent reactions with electrophiles.
The lithiation of polyhalogenated arenes is a highly versatile method for creating a nucleophilic carbon center. The reaction of this compound with an organolithium reagent like n-butyllithium is expected to proceed via halogen-metal exchange. Due to the higher reactivity of the C-I bond, the initial lithiation would selectively occur at this position.
However, the choice of the lithiating agent and solvent can significantly influence the outcome. For fluorinated bromobenzenes, it has been shown that butyllithium (B86547) in ether-hexane leads to clean bromine-lithium exchange, whereas lithium diisopropylamide (LDA) in THF-hexane results in deprotonation at the most acidic ring position. For this compound, the C-H proton is flanked by two bromine atoms, which may influence its acidity. The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups.
Grignard reagents are organomagnesium halides formed by the reaction of an organic halide with magnesium metal. masterorganicchemistry.com In polyhalogenated compounds, the formation of the Grignard reagent is selective for the more reactive halogen. The reactivity order for Grignard formation is I > Br > Cl. masterorganicchemistry.com However, in the case of this compound, the presence of the highly reactive C-I bond might lead to competing reactions. A more controlled approach would be to first selectively functionalize the iodo group and then form the Grignard reagent at one of the bromo positions.
In a related system, 1-bromo-4-chlorobenzene, the Grignard reagent is formed selectively at the more reactive C-Br bond. walisongo.ac.id This suggests that if the iodo-position of this compound is blocked or has been reacted, it should be possible to selectively form a Grignard reagent at one of the C-Br positions. This Grignard reagent can then participate in a host of classic reactions, such as addition to carbonyls to form alcohols, or reaction with CO₂ to yield carboxylic acids. youtube.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-bromo-4-chlorobenzene |
| 3,5-dibromo-2-pyrone |
| 2,2′-dibromo-1,1′-biphenyl |
| perfluorotoluene |
| N-halosuccinimide |
| n-butyllithium |
| lithium diisopropylamide |
| Phenylmagnesium bromide |
| Methylmagnesium bromide |
| Ethylmagnesium bromide |
| Acetyl chloride |
| Cyclopentylmagnesium bromide |
| Acetaldehyde |
| 2-Butanone |
| 1-Bromo-3-fluoro-5-iodobenzene |
| 1-Bromo-3-fluoro-4-iodobenzene |
| 2-Bromo-1,3-difluoro-4-iodobenzene |
| 1-Bromo-3-iodobenzene |
| 6,7-Dibromo-2,3-dihydrobenzo[b] wikipedia.orgresearchgate.netdioxine-5-carboxylic acid |
| 1-Bromo-3,5-difluorobenzene (B42898) |
| 1,2-dibromo-4,5-difluorobenzene |
| 1,5-dibromo-2,4-difluorobenzene |
| 1-bromo-2,4-difluorobenzene |
| 2-(3-bromo-2,6-difluorophenyl)propan-2-ol |
| 3-bromo-2,6-difluorobenzoic acid |
| 1-bromo-2,4,5-trifluorobenzene |
| 2-bromo-1,4-difluorobenzene |
| 3-bromo-2,6-difluorobenzoic acid |
| 2,2'-dibromooctafluorobiphenyl |
| 4,4'-dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl |
| 3-fluorophenylboronic acid |
| 4-fluorophenylboronic acid |
| 2,4-difluoroiodobenzene |
| 2,3',4-trifluorobiphenyl |
| 2,4,4'-trifluorobiphenyl |
| 1-bromo-2-methoxy-5,6,7,8-tetrafluoronaphtalene |
| 2-methoxy-1-naphtylmagnesium bromide |
| 3,4-difluorobromobenzene |
| 3,5-difluorobromobenzene |
| 2,5-difluorobromobenzene |
| 2,5-difluorophenylmagnesium chloride |
| 2,4,5-trifluorobromobenzene |
| 2,3,5,6-tetrafluoro-4-bromopyridine |
| bromopentafluorobenzene |
| 1,4-di-, 1,3,5-tri-, 1,2,4,5-tetra- and hexabromobenzenes |
| 1,4-di-, 1,3,5-tri-, 1,2,4,5-tetra-, 1,2,4-tri- and 1,2,3,5-tetra(azulen-6-yl)benzene derivatives |
| 6-(tri-n-butylstannyl)azulene |
| 1,3-diethoxycarbonyl derivative of 6-(tri-n-butylstannyl)azulene |
| 6-bromoazulenes |
Halogen Exchange Reactions in Multi-Halogenated Aromatic Frameworks
The synthesis of polyhalogenated aromatic compounds often requires methods that go beyond direct electrophilic halogenation due to issues with regioselectivity and reactivity. Halogen exchange reactions, particularly the aromatic Finkelstein reaction, provide a strategic approach to introduce a specific halogen by replacing another on the aromatic ring. science.govub.edu These transformations are crucial for accessing aryl halides that may be difficult to obtain directly. ub.edu
The classic Finkelstein reaction, common in aliphatic chemistry, has been extended to aromatic systems, though it often requires metal catalysis to proceed efficiently on the less reactive C(sp²)-X bond. ub.edu Copper(I) salts are frequently employed to catalyze the exchange of bromides or chlorides for iodides. mdpi.com The development of these catalyzed reactions, such as the Buchwald method for the Cu-catalyzed aromatic Finkelstein reaction, has significantly broadened the scope for synthesizing complex haloarenes. ub.edu These reactions typically involve the conversion of more accessible aryl bromides or chlorides into the more reactive aryl iodides, which are valuable precursors in cross-coupling reactions. ub.edu The reverse reaction, or retro-Finkelstein, is also possible. acs.org
For a molecule as heavily substituted as this compound, a direct halogen-for-halogen exchange on a precursor like 1,3,5-tribromo-2,4-difluorobenzene presents significant challenges regarding selectivity. A more practical and controlled approach involves the introduction of iodine onto a pre-functionalized framework via ortho-metalation followed by quenching with an iodine source. A plausible route starts with 1,5-dibromo-2,3-difluorobenzene. This precursor can undergo directed lithiation at one of the positions between the fluorine atoms using a strong base like lithium diisopropylamide (LDA). The resulting organolithium intermediate is then treated with molecular iodine (I₂) to install the iodo group, yielding the final product. A similar strategy has been reported for the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline. vanderbilt.edu
An alternative and widely applicable method for introducing an iodo group onto a substituted aniline (B41778) is the Sandmeyer reaction. wikipedia.orgbyjus.comlscollege.ac.in This two-step process involves the conversion of a primary aryl amine into a diazonium salt, which is then displaced by a nucleophile, in this case, an iodide ion. byjus.com Starting from 4,6-dibromo-2,3-difluoroaniline, diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) would form the corresponding diazonium salt. Subsequent treatment with an iodide salt, such as potassium iodide (KI), would yield this compound. acs.org While not a direct halogen-for-halogen exchange, the Sandmeyer reaction is a powerful substitution method for installing halogens on a pre-existing multi-halogenated aromatic framework. lscollege.ac.in
Table 1: Comparison of Iodination Strategies for Multi-Halogenated Aromatics
| Method | Precursor Type | Key Reagents | General Principle | Reference |
|---|---|---|---|---|
| Aromatic Finkelstein Reaction | Aryl Bromide/Chloride | Cu(I) salt (e.g., CuI), Ligand | Catalytic exchange of a halogen atom (Br, Cl) for iodine. | mdpi.com, ub.edu |
| Ortho-Iodination via Lithiation | Halogenated Arene | LDA or n-BuLi, I₂ | Deprotonation to form an aryl-lithium species, followed by quenching with iodine. | vanderbilt.edu, chemicalbook.com |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺, KI | Conversion of an amino group to a diazonium salt, followed by nucleophilic substitution with iodide. | wikipedia.org, kashanu.ac.ir |
Advanced Synthetic Methods: Bismuth-Mediated Transformations
Organobismuth chemistry has emerged as a valuable tool in contemporary synthesis, offering unique reactivity under mild conditions. worktribe.com Bismuth is an appealing element due to its low cost and low toxicity. worktribe.com Transformations mediated by bismuth reagents, particularly in their pentavalent Bi(V) state, have been pioneered for the arylation of various nucleophiles. worktribe.com
The general strategy for these transformations often involves the initial preparation of a stable, trivalent triarylbismuthine (Ar₃Bi). These precursors are typically synthesized via the reaction of a bismuth(III) halide with an organometallic reagent like a Grignard or organolithium species. nottingham.ac.uk For more complex and functionalized systems, unsymmetrical heteroleptic bismuthines (Ar₂BiX or ArBiX₂) can be generated in situ. nottingham.ac.uknottingham.ac.uk
To achieve the desired reactivity for transformations like arylation, the stable Bi(III) compound is oxidized to a reactive Bi(V) species, such as Ar₃BiX₂ (where X can be Cl, OAc, OTf, etc.). nottingham.ac.uk These pentavalent bismuth reagents can then transfer one of their aryl groups to a substrate. While extensively developed for C-C and C-O bond formation, the direct use of these reagents for C-halogen bond formation is less common. worktribe.com
In the context of synthesizing this compound, a hypothetical bismuth-mediated approach could involve several strategies. One possibility is the use of a bismuth salt, such as bismuth(III) bromide (BiBr₃), as a Lewis acid catalyst to promote a targeted bromination or iodination reaction on a difluoro-aromatic precursor. Bismuth salts have been shown to act as effective catalysts or activators in a variety of organic transformations. rsc.org
A more advanced, though speculative, route could involve the synthesis of a unique organobismuth(V) reagent, such as (4,6-Dibromo-2,3-difluorophenyl)bismuth(V) tetraacetate, which could then be used in subsequent transformations. The synthesis of such a highly functionalized organobismuth reagent would likely start from 4,6-dibromo-2,3-difluoroaniline. The aniline could be converted to the corresponding arylboronic acid, which can then undergo a transmetallation reaction with a suitable Bi(III) precursor. worktribe.com Subsequent oxidation would generate the reactive Bi(V) species. The development of such bespoke bismuth reagents allows for the construction of highly complex molecules under mild conditions that tolerate a wide array of functional groups. worktribe.com
Table 2: Overview of Organobismuth Reagents in Synthesis
| Bismuth Oxidation State | General Formula | Role in Synthesis | Method of Preparation | Reference |
|---|---|---|---|---|
| Bi(III) | Ar₃Bi, Ar₂BiX, ArBiX₂ | Stable precursor, catalyst | Reaction of BiX₃ with organometallic reagents (e.g., Grignard). | nottingham.ac.uk |
| Bi(V) | Ar₃BiX₂, Ar₅Bi | Reactive arylating agent | Oxidation of Bi(III) precursors (e.g., with Cl₂, t-BuOCl). | worktribe.com |
| Bi(III) Salts | Bi(OTf)₃, BiCl₃, BiBr₃ | Lewis acid catalyst, activator | Commercially available or prepared from bismuth metal. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 4,6 Dibromo 2,3 Difluoroiodobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyhalogenated aromatic compounds. This reaction involves the displacement of a halide by a nucleophile and is facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.org
Influence of Multiple Halogen Substituents on SNAr Reactivity
The presence of multiple halogen atoms on the benzene (B151609) ring of 4,6-Dibromo-2,3-difluoroiodobenzene has a profound effect on its reactivity towards nucleophiles. Halogens are electron-withdrawing through their inductive effect, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. libretexts.orguobasrah.edu.iq This activation occurs because the electron-withdrawing nature of the halogens helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I. This is because the more electronegative fluorine atom is better at stabilizing the negative charge of the Meisenheimer complex. However, the carbon-halogen bond strength also plays a role, with the C-I bond being the weakest and most easily broken. In polyhalogenated systems, the specific substitution pattern and the nature of the nucleophile can influence which halogen is displaced. nih.gov
Site Selectivity in Nucleophilic Attack
In polyhalogenated arenes with identical halogen atoms, predicting the site of nucleophilic attack can be challenging. nih.gov However, in a molecule like this compound, the different halogens provide distinct electronic environments. The fluorine atoms, being the most electronegative, strongly activate the ring for nucleophilic attack. Nucleophilic attack is generally favored at positions ortho or para to an electron-withdrawing group. libretexts.org
Given the substitution pattern, nucleophilic attack would be most favored at the carbon atoms bearing the fluorine atoms. The iodine atom, being the most polarizable and having the weakest carbon-halogen bond, is generally the best leaving group among the halogens. nih.gov Therefore, a plausible SNAr reaction could involve the displacement of the iodine atom, facilitated by the electron-withdrawing effects of the neighboring fluorine and bromine atoms. However, computational models have shown that for some polyhalogenated aromatics, nucleophilic addition ortho to a carbon-halogen bond is a predicted mechanism. researchgate.net The precise site of attack will ultimately depend on a combination of electronic effects, steric hindrance, and the nature of the incoming nucleophile. bohrium.com
Electrophilic Aromatic Substitution (SEAr) Characteristics
While activated for nucleophilic attack, the electron-withdrawing nature of the halogen substituents deactivates the benzene ring of this compound towards electrophilic aromatic substitution (SEAr). uci.edumsu.edu
Directing Effects of Bromine, Fluorine, and Iodine in Aromatic Electrophilic Reactions
Despite being deactivating, halogens are ortho, para-directors in electrophilic aromatic substitution reactions. uobasrah.edu.iqlibretexts.org This is due to a resonance effect where the lone pairs on the halogen can donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. scribd.comyoutube.com This resonance stabilization is most effective when the electrophile attacks the ortho or para positions relative to the halogen.
In this compound, all substituents are ortho, para-directors. The directing effects of the multiple halogens can either reinforce or oppose each other. When the directing effects are opposed, the most activating group generally controls the regioselectivity. scribd.com However, since all substituents are halogens, their activating/deactivating effects are similar, making a precise prediction of the substitution site complex. The relative directing ability among halogens in SEAr is not straightforward, but generally, the less electronegative halogens are slightly less deactivating. libretexts.org Steric hindrance from the bulky iodine and bromine atoms may also play a significant role in directing the incoming electrophile to the less hindered positions.
Radical and Photochemical Processes
Polyhalogenated aromatic compounds can undergo reactions involving radical intermediates, particularly under photochemical conditions.
Photoinduced Carbon-Halogen Bond Cleavage
The carbon-halogen bonds in this compound are susceptible to cleavage upon exposure to light, a process known as photolysis. egrassbcollege.ac.in The energy of the light can be absorbed by the molecule, leading to the homolytic cleavage of a carbon-halogen bond to form a radical pair. The bond dissociation energies for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. nih.gov
Given this trend, the carbon-iodine bond is the weakest and therefore the most likely to undergo photoinduced cleavage. This would result in the formation of an aryl radical and an iodine radical. The carbon-bromine bonds would require more energy to cleave, and the carbon-fluorine bonds are the strongest and least likely to break. springernature.comnih.gov The selective cleavage of carbon-halogen bonds under photochemical conditions is a useful strategy in organic synthesis for the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orgsioc-journal.cn
Intramolecular Rearrangements and Isomerization Phenomena
The study of intramolecular rearrangements and isomerization in halogenated aromatic compounds, such as this compound, is crucial for understanding their stability and reaction pathways. Photolysis of difluorohalobenzenes can lead to isomerization, a process that competes with hydrogen abstraction. oup.com For instance, the photolysis of 2,6- and 2,4-difluorobromobenzenes in acetonitrile (B52724) results in isomerized products alongside dehalogenated and brominated derivatives. oup.com The cleavage of the carbon-halogen bond is a key step, with the C-X bond in 2,6-difluorohalobenzenes being more susceptible to cleavage than in their 2,4-difluoro counterparts. oup.com
Kinetic studies have shown that such photo-isomerization reactions can be first-order with respect to the reactant and proceed via a unimolecular process. oup.com This suggests an intramolecular migration of the halogen atom. For bromoarenes, the possibility of isomerization via bromine migration has been investigated, though it may not always be the major reaction pathway. oup.com The solvent can also play a significant role; for example, in benzene, the photolysis of some polyhalobromobenzenes yields primarily biphenyl (B1667301) derivatives with low yields of dehalogenated products. oup.com The investigation of positional isomers, such as 2,6- and 3,5-difluoroiodobenzene, using techniques like Coulomb explosion imaging, highlights the importance of understanding their distinct structures and potential for isomerization. i-repository.netresearchgate.netresearchgate.net
Formation and Reactivity of Aryl Radical Intermediates
Aryl radicals are key reactive intermediates in many organic transformations, and their generation from precursors like this compound is of significant interest. nih.gov The formation of aryl radicals can be initiated through various methods, including photoredox catalysis and the use of stoichiometric reagents. nih.gov Once generated, these radicals can participate in a range of reactions, including C-C bond formation and functional group interconversions. nih.gov
For example, the photolysis of difluorobromobenzenes can lead to the formation of an aryl radical and a bromine radical. oup.com This aryl radical can then abstract a hydrogen atom from the solvent to form a dehalogenated product or react with another molecule in a bimolecular fashion. oup.com The formation of brominated byproducts during the photolysis of 2,6- and 2,4-difluorobromobenzenes suggests a bimolecular mechanism, possibly involving the attack of a bromine radical on a reactant molecule. oup.com
The reactivity of aryl radicals is influenced by their electronic properties. Electrophilic aryl radicals can add to electron-rich systems, a key step in arylation reactions. nih.gov In the context of intramolecular reactions, an aryl radical can undergo a 1,5-hydrogen atom transfer (HAT), leading to cyclization products. nih.gov The study of such radical-mediated processes is essential for developing new synthetic methodologies.
Reaction Mechanisms in Catalytic Transformations
Detailed Studies of Oxidative Addition and Reductive Elimination in Cross-Coupling
Cross-coupling reactions are fundamental in organic synthesis, and their mechanisms, particularly the oxidative addition and reductive elimination steps, have been extensively studied. nih.gov In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent metal complex. nih.gov For polyhalogenated arenes, the site of oxidative addition can often be selective, influenced by the electronic properties of the substrate. nih.gov For instance, in dihalopyridines, oxidative addition is generally favored at the position alpha to the nitrogen atom. nih.gov The rate of oxidative addition is also influenced by the nature of the halogen, with the reactivity order generally being I > Br > OTf > Cl. nih.gov
Ligand Effects and Catalyst Deactivation Pathways
The choice of ligand in a catalytic system is critical as it can significantly influence the reaction rate, selectivity, and catalyst stability. nih.govmit.edubeilstein-journals.orgmdpi.com Ligand properties, such as basicity and steric bulk, can affect the formation of the active catalyst and its coordination environment. mdpi.com For instance, in some copper-catalyzed reactions, a ligand with appropriate basicity is necessary for high catalytic activity. mdpi.com In palladium-catalyzed cross-coupling, bulky phosphine (B1218219) ligands can promote the formation of coordinatively unsaturated palladium species, which are highly reactive in oxidative addition. db-thueringen.de
Catalyst deactivation is a major challenge in catalytic reactions and can occur through various pathways. nih.govwhiterose.ac.ukchemrxiv.orgresearchgate.net One common mode of deactivation is the formation of stable, off-cycle complexes that are catalytically dormant. mit.edu For example, in nickel-catalyzed Suzuki-Miyaura coupling, dimerization of the nickel(II) aryl intermediate has been identified as a deactivation pathway. nih.govchemrxiv.org In copper-catalyzed C-N cross-coupling, the ligation of a carbonate base to the active copper species can lead to deactivation, as the carbonate competes with the nucleophile for coordination. researchgate.net Understanding these deactivation mechanisms is crucial for the rational design of more robust and efficient catalysts. mit.edu
Hypervalent Iodine Chemistry Derived from this compound
Generation and Reactivity of Hypervalent Iodonium (B1229267) Species
Hypervalent iodine compounds are valuable reagents in organic synthesis due to their unique reactivity and low toxicity compared to heavy metal reagents. princeton.edusemanticscholar.org These compounds, which feature an iodine atom with a valence shell exceeding the standard octet, are typically classified as λ3-iodanes (trivalent) or λ5-iodanes (pentavalent). princeton.edubeilstein-journals.org The generation of hypervalent iodine species from aryl iodides like this compound can be achieved through oxidation. For example, the reaction of an aryl iodide with reagents like m-chloroperoxybenzoic acid (m-CPBA) in the presence of appropriate ligands can yield hypervalent iodine(III) compounds. nih.gov
Mechanistic Aspects of Halogen Bond-Mediated Reactions
The reactivity of this compound in the context of halogen bond (XB) mediated reactions is fundamentally governed by the electrophilic character of its iodine atom. The presence of multiple electron-withdrawing substituents—two bromine atoms and two fluorine atoms—on the phenyl ring significantly modulates the electron density distribution around the iodine. This substitution pattern enhances the magnitude of the σ-hole, a region of positive electrostatic potential located on the iodine atom along the axis of the C-I covalent bond. umich.edu This pronounced σ-hole makes this compound a potent halogen bond donor, enabling strong and highly directional non-covalent interactions with Lewis basic atoms (XB acceptors) such as oxygen, nitrogen, or other halogens. chemrxiv.orgnih.gov
Mechanistic investigations into halogen bonding often employ a combination of experimental techniques, like Raman spectroscopy, and computational modeling to elucidate the nature and strength of these interactions. umich.edu The formation of a halogen-bonded complex between an XB donor, such as this compound, and an XB acceptor is a critical step in XB-mediated reactions. This interaction can activate substrates, stabilize transition states, or direct the stereochemical outcome of a reaction. chemrxiv.orgrsc.org
In a typical halogen bond-mediated catalytic cycle, the iodine center of this compound would coordinate to a Lewis basic site on a substrate molecule. This interaction can polarize the substrate, making it more susceptible to nucleophilic attack or other transformations. For example, in halide abstraction reactions, a strong XB donor can interact with a halide anion, facilitating its departure and generating a reactive cationic intermediate. rsc.org The efficacy of the catalyst in such reactions is directly related to the strength of the halogen bond it can form. beilstein-journals.org The high directionality of the C-I···Lewis Base interaction also provides a powerful tool for controlling reaction stereoselectivity, akin to the role of hydrogen bonding in catalysis. nih.govmdpi.com
The mechanistic understanding of these reactions is further supported by analyzing the structural parameters of the halogen-bonded adducts. The distance between the iodine and the Lewis base is typically shorter than the sum of their van der Waals radii, and the C-I···Lewis Base angle is generally close to 180°, confirming the directionality of the σ-hole interaction. researchgate.netmdpi.com
Research Findings on Halogen Bonding Interactions
While specific experimental data for this compound is not extensively documented in the literature surveyed, computational studies on analogous polyhalogenated iodobenzenes provide critical insights into the mechanistic aspects. Absolutely-Localized Molecular Orbital Energy Decomposition Analysis (ALMO-EDA) is a method used to understand the components of halogen bonding energy. The data below, adapted from studies on similar iodobenzene-derived XB donors, illustrates the contributions to interaction energies. umich.edu
Table 1: Representative Interaction Energy Decomposition for Iodobenzene (B50100)/Pyridine Halogen-Bonded Complexes (kcal mol⁻¹)
| Halogen Bond Acceptor | Interaction Energy (ΔE) | Frozen (ΔE_FRZ) | Polarization (ΔE_POL) | Charge Transfer (ΔE_CT) |
|---|---|---|---|---|
| Pyridine | -7.5 | -4.1 | -1.5 | -1.9 |
| 4-methylpyridine | -7.9 | -4.3 | -1.6 | -2.0 |
| 4-(dimethylamino)pyridine | -9.6 | -4.9 | -2.1 | -2.6 |
This table presents representative data from computational studies on similar iodobenzene systems to illustrate the energetic components of halogen bonding. The values demonstrate how the nature of the Lewis base (halogen bond acceptor) influences the interaction, polarization, and charge transfer energies. umich.edu
The data highlights that stronger Lewis bases, such as 4-(dimethylamino)pyridine, result in a more favorable interaction energy, with significant contributions from both polarization and charge transfer. umich.edu This underscores the orbital interaction component of the halogen bond, which goes beyond simple electrostatic attraction. The reduced interaction energy with the sterically hindered 2,6-dimethylpyridine (B142122) demonstrates the high directionality and sensitivity to steric effects characteristic of halogen bonding mechanisms. umich.edu These principles are directly applicable to understanding the potential reactivity and catalytic activity of this compound.
Strategic Derivatization and Functionalization of 4,6 Dibromo 2,3 Difluoroiodobenzene
Selective Transformation of Individual Carbon-Halogen Bonds
The ability to selectively transform one carbon-halogen bond in the presence of others is a cornerstone of synthetic strategy for polyhalogenated arenes like 4,6-dibromo-2,3-difluoroiodobenzene. The reactivity of these bonds is primarily governed by their bond dissociation energies, which decrease down the halogen group. pitt.edu This trend results in a predictable hierarchy of reactivity: C-I > C-Br > C-Cl > C-F. pitt.edusavemyexams.com Consequently, the carbon-iodine bond is the most labile and susceptible to cleavage, while the carbon-fluorine bond is the most robust. savemyexams.comoup.com
In this compound, the carbon-iodine bond is significantly weaker (bond energy ~228 kJ/mol) than the carbon-bromine bonds (~290 kJ/mol), making it the primary site for initial functionalization. savemyexams.com This reactivity difference can be exploited in various cross-coupling reactions. For instance, palladium-catalyzed reactions can be fine-tuned to achieve chemoselective C-I bond activation over C-Br bonds. nih.gov Specialized catalytic systems, such as certain cationic palladium trimers, have demonstrated a privileged capability to differentiate between C-I and C-Br bonds in polyhalogenated arenes for C-C bond formations, a feat that is challenging for typical Pd(0) catalysts. nih.gov This selective activation allows for the introduction of a functional group at the iodine position while leaving the two bromine atoms intact for subsequent transformations.
The general order of reactivity for halogen atoms in photochemical reactions also follows this pattern, with the C-Br bond being consistently more reactive than the C-Cl bond, and the C-I bond being the most reactive of all. oup.comoup.com This principle allows for a sequential functionalization strategy, where the iodine is replaced first, followed by the two bromine atoms, enabling the synthesis of precisely substituted aromatic structures.
Introduction of Carbon-Carbon, Carbon-Oxygen, and Carbon-Nitrogen Linkages
The distinct halogen atoms on the this compound scaffold serve as versatile handles for introducing a variety of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling, which joins aryl halides with organoboronic acids, is a highly effective method for creating biaryl structures. nih.govresearchgate.net For this compound, the initial Suzuki coupling would occur selectively at the more reactive C-I position. Subsequent reactions with different boronic acids at the C-Br positions can then be performed, often under harsher conditions, to generate unsymmetrical bi- or terphenyl derivatives. nih.govrsc.org
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds. purdue.edubeilstein-journals.org This reaction allows for the coupling of aryl halides with a wide range of amines. nih.govresearchgate.net Starting with this compound, a primary or secondary amine can be introduced at the C-1 position (originally C-I) under relatively mild conditions. The remaining C-Br bonds can then be subjected to a second, distinct amination reaction, potentially requiring different ligands or reaction conditions, to install different nitrogen-based functional groups. nih.govgoogle.com
Carbon-Oxygen Bond Formation: The Ullmann condensation, a classical copper-catalyzed reaction, can be used to form diaryl ethers (C-O linkages). mdpi.comrsc.org While palladium catalysis is now more common for C-O coupling (a variation of the Buchwald-Hartwig reaction), the Ullmann-type reaction remains relevant. mdpi.com This method would involve reacting this compound with a phenol (B47542) or alkoxide, again with initial reactivity favored at the C-I bond.
The table below summarizes the typical cross-coupling reactions used for functionalizing polyhalogenated arenes.
| Coupling Reaction | Bond Formed | Reactants | Catalyst System (Typical) |
| Suzuki-Miyaura | Carbon-Carbon | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃, K₃PO₄) nih.govrsc.org |
| Buchwald-Hartwig | Carbon-Nitrogen | Aryl Halide + Amine | Pd₂(dba)₃ or Pd(OAc)₂ / Ligand (e.g., XPhos) / Base (e.g., t-BuONa) beilstein-journals.orgnih.gov |
| Ullmann Coupling | Carbon-Carbon, Carbon-Oxygen, Carbon-Nitrogen | Aryl Halide + Aryl Halide, Alcohol, or Amine | Copper powder or Cu(I) salt mdpi.comrsc.orgresearchgate.net |
| Sonogashira | Carbon-Carbon (alkyne) | Aryl Halide + Terminal Alkyne | Pd catalyst / Cu(I) cocatalyst / Base beilstein-journals.org |
Synthesis of Complex Fluorinated Organic Molecules
The stepwise functionalization of this compound provides a clear pathway toward complex and highly substituted fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science.
Polyhalogenated aromatic compounds are valuable precursors for synthesizing fluoroalkenes and fluoroenynes through cross-coupling reactions. beilstein-journals.org Fluoroalkenes, in particular, are important structural motifs in pharmaceuticals and fluoropolymers. The Sonogashira and Suzuki-Miyaura reactions are instrumental in this context.
For instance, a Sonogashira coupling between this compound and a terminal alkyne would selectively occur at the C-I position to yield a 1-(alkynyl)-4,6-dibromo-2,3-difluorobenzene intermediate. This intermediate can then undergo further coupling reactions. If the goal is a fluoroenyne, a second Sonogashira coupling at one of the C-Br positions would follow. Alternatively, partial reduction of the alkyne to an alkene, followed by further functionalization, can lead to complex fluoroalkenes. The synthesis of fluoroenynes often utilizes palladium and copper catalysts to couple multihalogenated precursors with alkynes. beilstein-journals.orgcore.ac.uk
The multiple reactive sites on this compound make it an excellent building block for constructing larger, more complex architectures like macrocycles and polycyclic aromatic hydrocarbons (PAHs).
Macrocyclic Systems: Macrocycles are large ring structures that are important in host-guest chemistry and drug discovery. mdpi.comnih.gov The synthesis of macrocycles often employs high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A common strategy involves creating a long-chain precursor by functionalizing two of the three halogen sites of this compound with linker groups, leaving the third site for the final ring-closing reaction. For example, a double Sonogashira or Suzuki coupling could be used to attach two arms to the molecule, which are then joined together. Palladium-catalyzed amination has also been successfully used for the one-step synthesis of various aza-macrocycles. nih.gov The rigidity and defined geometry imparted by the fluorinated benzene (B151609) core are desirable features in the design of shape-persistent macrocycles.
Polycyclic Systems: Polycyclic aromatic hydrocarbons (PAHs) are of great interest for their applications in organic electronics and materials science. nih.govsioc-journal.cn Synthetic routes to PAHs often involve intramolecular cyclization reactions on highly substituted biaryl precursors. uis.no Using this compound, one could perform sequential Suzuki couplings to build a precursor poised for a planarization reaction, such as a Scholl reaction or a photochemical cyclization, to form an extended, fused aromatic system. uis.nonih.gov The fluorine atoms can enhance the performance of the resulting PAH-based materials by modulating their electronic properties and improving their stability. sioc-journal.cn
Regiospecific Functionalization for Advanced Materials
The regiospecific functionalization of this compound is critical for the development of advanced materials with tailored properties for applications in organic electronics. nih.gov The precise placement of different functional groups on the aromatic core allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sioc-journal.cned.ac.uk
By using the hierarchical reactivity of the C-I and C-Br bonds, donor and acceptor groups can be installed at specific positions. For example, a donor-acceptor (D-A) type molecule could be synthesized by first performing a Suzuki coupling at the C-I position with a donor-substituted boronic acid, followed by a Buchwald-Hartwig amination at the C-Br positions with an acceptor-functionalized amine. The fluorine atoms themselves act as electron-withdrawing groups, which helps to lower the LUMO energy of the resulting material, a desirable trait for electron-transporting or emissive materials. ed.ac.uk This controlled, stepwise synthesis enables the creation of a diverse library of complex molecules from a single, versatile starting material, facilitating the exploration of structure-property relationships in advanced materials. nih.gov
Computational Chemistry and Theoretical Characterization
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
The distribution of electrons within a molecule is fundamental to its chemical properties. In iodobenzene (B50100), the electronegative iodine atom, along with the aromatic ring, creates a complex electronic landscape. The molecular electrostatic potential (MEP) map visually represents this charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are crucial for predicting how a molecule will interact with other chemical species. For instance, regions of negative potential are susceptible to electrophilic attack, while positive regions are attractive to nucleophiles.
The electrostatic potential is typically mapped onto a surface of constant electron density, providing a clear and intuitive picture of the molecule's reactive surface. The color-coding of these maps, with red often representing negative potential and blue representing positive potential, allows for a quick assessment of the molecule's reactivity.
A key feature of heavier halogen atoms like iodine when bonded to an electron-withdrawing group is the formation of a "sigma-hole" (σ-hole). This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond. The magnitude of this positive potential, denoted as Vs,max, can be quantified using computational methods.
The presence of a σ-hole is a primary driver for halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. The strength of the halogen bond is directly related to the magnitude of the σ-hole's positive potential. In substituted iodobenzenes, the nature and position of other substituents on the aromatic ring can significantly influence the Vs,max of the iodine's σ-hole.
Table 1: Calculated Electrostatic Potential Maxima (Vs,max) for the Iodine σ-Hole in Substituted Iodobenzenes.
| Substituent (R) | Position | Vs,max (kcal/mol) |
| H | - | 17.6 |
| N(CH3)2 | meta | 17.1 |
| N(CH3)2 | para | 16.2 |
| NO2 | meta | 21.2 |
| NO2 | para | 21.6 |
Data derived from theoretical calculations on substituted iodobenzenes.
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are indispensable for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
For a chemical reaction to occur, reactants must pass through a high-energy state known as the transition state. Identifying the geometry of this transition state and calculating its energy relative to the reactants (the energy barrier) are crucial for understanding the reaction's kinetics. Lower energy barriers correspond to faster reaction rates. Computational methods, particularly DFT, are widely used to locate transition states and compute these energy barriers. For reactions involving iodobenzene, such as cross-coupling reactions, these calculations can help to elucidate the detailed mechanism, for example, by comparing the feasibility of different proposed pathways like oxidative addition-reductive elimination versus σ-bond metathesis.
Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the lowest energy path connecting the transition state to the reactants and products on the potential energy surface. This provides a dynamic picture of the reaction, showing how the molecular geometry evolves as the reaction progresses. For complex, multi-step reactions, IRC calculations can confirm that a located transition state indeed connects the intended reactants and products.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra.
For iodobenzene and its derivatives, theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), electronic absorption wavelengths (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. The agreement between calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not accounted for in the theoretical model. For instance, the ultraviolet absorption spectra of substituted iodobenzenes show shifts that can be rationalized by theoretical considerations of electronic transitions.
Molecular Dynamics Simulations for Conformational Landscapes and Reactive Trajectories
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior of molecules, providing insights into their conformational preferences and the pathways of chemical reactions. For a polyhalogenated aromatic compound like 4,6-Dibromo-2,3-difluoroiodobenzene, MD simulations can elucidate the molecule's conformational landscape and map out potential reactive trajectories under various conditions.
Conformational Landscapes
The conformational flexibility of this compound is primarily associated with the rotation around the C-I bond, as the benzene (B151609) ring itself is rigid. However, the presence of bulky bromine atoms and electronegative fluorine atoms ortho and meta to the iodine atom can create significant steric and electronic effects that influence the rotational energy barrier and the stability of different conformers.
MD simulations can be employed to sample the potential energy surface associated with the rotation of the C-I bond and the slight out-of-plane vibrations of the other substituents. By simulating the molecule's behavior over time in a virtual environment (in vacuum, or in the presence of a solvent), researchers can identify the most stable, low-energy conformations and the energy barriers that separate them.
A typical approach involves performing a series of constrained optimizations or running simulations at different dihedral angles of the C-C-C-I bond to construct a rotational energy profile. The results of such an analysis would likely reveal the most stable conformations where steric hindrance between the iodine and the adjacent bromine atom is minimized.
Table 1: Theoretical Relative Energies of this compound Conformers
The following table presents a hypothetical but plausible set of relative energies for different rotational conformers of this compound, as would be determined from molecular dynamics simulations. The dihedral angle is defined by the atoms C1-C2-C3-I.
| Conformer | Dihedral Angle (C1-C2-C3-I) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti-periplanar | 180° | 0.00 | 75.3 |
| Syn-clinal | 60° | 1.50 | 10.2 |
| Anti-clinal | 120° | 1.25 | 14.3 |
| Syn-periplanar | 0° | 5.00 | 0.2 |
This table is a theoretical representation and is intended for illustrative purposes based on the expected steric and electronic effects in similar molecules.
The data illustrates that the anti-periplanar conformation, where the iodine atom is positioned away from the bulky bromine atom, is the most stable. The syn-periplanar conformation, where the iodine and bromine are eclipsed, would be significantly destabilized by steric repulsion.
Reactive Trajectories
MD simulations are also invaluable for studying the initial steps of chemical reactions by simulating the trajectories of atoms as a chemical bond breaks or forms. For this compound, a key reactive pathway to explore would be the photodissociation of the carbon-iodine (C-I) bond, which is typically the weakest carbon-halogen bond.
Upon excitation with light of a suitable wavelength, the molecule can be promoted to an excited electronic state where the C-I bond is significantly weakened, leading to its cleavage. MD simulations of this process would involve starting the system in an excited state and following the subsequent motion of the atoms. These simulations can provide detailed information on:
Timescale of Bond Dissociation: The time it takes for the C-I bond to break after photoexcitation.
Energy Distribution in Products: How the excess energy is partitioned between the translational, vibrational, and rotational energy of the resulting phenyl radical and iodine atom.
Influence of Other Substituents: The fluorine and bromine atoms can influence the photodissociation dynamics. For instance, the electron-withdrawing nature of the fluorine atoms can affect the electronic structure of the excited states and potentially alter the dissociation pathway or the lifetime of the excited state. researchgate.net
Competing Reaction Channels: While C-I bond fission is expected to be the primary channel, MD simulations could also explore the possibility of C-Br bond cleavage, although this is generally less likely due to the higher bond strength of C-Br compared to C-I.
Table 2: Illustrative Reactive Trajectory Parameters for C-I Bond Fission in this compound
This table provides a hypothetical set of parameters that could be obtained from reactive trajectory simulations of the photodissociation of this compound.
| Parameter | Value | Description |
| Excitation Wavelength | ~266 nm | Typical wavelength for inducing n → σ* transition leading to C-I bond cleavage. |
| Dissociation Timescale | 50 - 200 fs | The time required for the C-I bond to break after photoexcitation. |
| Primary Products | 4,6-Dibromo-2,3-difluorophenyl radical + I atom | The main products of the photodissociation reaction. |
| Kinetic Energy Release | 20 - 40 kcal/mol | The translational energy imparted to the fragments upon dissociation. |
| Vibrational Excitation of Phenyl Radical | Moderate | The remaining phenyl radical is likely to be formed in a vibrationally excited state. |
This table is a theoretical representation and is intended for illustrative purposes based on studies of similar iodobenzene compounds.
Applications in Organic Synthesis and Functional Materials Science
Synthetic Building Block Utility in Fine Chemical Synthesis
In the realm of organic synthesis, heavily halogenated compounds are invaluable intermediates for constructing complex molecular architectures. sigmaaldrich.com The differential reactivity of the carbon-halogen bonds in 4,6-Dibromo-2,3-difluoroiodobenzene allows for selective, stepwise functionalization through various cross-coupling reactions, making it a strategic precursor for high-value chemicals.
Precursor for Pharmacologically Relevant Scaffolds
The introduction of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.net Fluorine can improve metabolic stability, binding affinity, and bioavailability, while bromine can also favorably influence drug-target interactions and duration of action. researchgate.netbris.ac.uk
Polyhalogenated phenols and anilines, which are structurally related to this compound, serve as key intermediates in the synthesis of bioactive compounds, including antimicrobial agents. For instance, dibrominated benzoxazinones have been synthesized and subsequently converted into a series of quinazolinone derivatives that exhibited significant anticancer activity against human breast and liver cancer cell lines. nih.gov The unique arrangement of reactive sites on this compound provides a platform for generating novel, sterically-defined scaffolds suitable for investigation in drug discovery programs. The iodine atom is typically the most reactive site for transformations like Suzuki or Sonogashira coupling, allowing for the introduction of molecular complexity, while the bromine atoms offer sites for subsequent modifications.
Intermediate in Agrochemical and Specialty Chemical Production
The utility of this compound extends to the production of agrochemicals and other specialty chemicals. Halogenated aromatic compounds are foundational to many commercial pesticides and herbicides. For example, certain thiazole (B1198619) derivatives have been patented for their microbiocidal properties, highlighting the importance of halogenated heterocyclic structures in agriculture. google.com
As a versatile building block, this compound can be used to synthesize complex active ingredients where the specific halogen substitution pattern is crucial for biological efficacy. The controlled, stepwise introduction of different functional groups onto the aromatic core allows for the fine-tuning of a molecule's properties to meet the stringent requirements of the agrochemical industry.
Design and Synthesis of Organic Electronic Materials
In materials science, this compound and related compounds are instrumental in the design of high-performance organic electronic materials. The strategic placement of fluorine atoms on a conjugated backbone is a powerful method for tuning the optoelectronic properties, molecular packing, and charge transport characteristics of organic semiconductors. sigmaaldrich.comrsc.org These materials are central to technologies like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). beilstein-journals.org
Integration into Organic Semiconductors for Enhanced Performance
The 4,6-dibromo-2,3-difluorophenyl moiety can be incorporated into larger π-conjugated systems, such as oligophenyls, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. rsc.org The iodine atom serves as the primary reactive handle for this coupling, allowing the fluorinated ring to be connected to other aromatic units.
Research on selectively fluorinated oligophenyls has demonstrated that the position of fluorine atoms significantly impacts the material's charge-carrying capabilities. rsc.org Fluorination lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and can enhance intermolecular interactions, which are critical for efficient charge transport. The introduction of electron-withdrawing groups, such as the dicyanomethylene group, to large π-systems has been shown to dramatically improve charge mobility, in one case by a factor of 60. beilstein-journals.org The use of building blocks like this compound allows for the precise engineering of these electronic properties.
Tailoring Molecular Packing and Charge Transport Properties
The performance of an organic semiconductor is not only dependent on its molecular electronic properties but also critically on how the molecules arrange themselves in the solid state. The substitution pattern of the aromatic rings directly influences the intermolecular forces that govern this molecular packing.
A systematic study of difluorinated oligophenyls revealed a clear structure-property relationship between the fluorine substitution pattern and the resulting crystal structure, which in turn dictates charge mobility. rsc.org The specific arrangement of fluorine atoms alters the molecule's dipole moment, which influences how molecules stack together. This can result in different packing motifs with varying degrees of π–π overlap between adjacent molecules, a key factor for efficient charge transport. rsc.orgbeilstein-journals.org
| Fluorination Pattern | Molecular Dipole Alignment | Crystal Packing Motif | Effect on Charge Mobility |
| 2,3-Difluorophenyl | Perpendicular to oligomer axis | Noncoplanar arrangement | Weaker intermolecular forces, lower mobility |
| 2,5-Difluorophenyl | Vanishing dipole moment | Shifted, head-to-tail alignment | Partial facial overlap, moderate mobility |
| 2,6-Difluorophenyl | Aligned with oligomer main axis | Tightly packed, cofacial arrangement | Enhanced hole and electron mobility |
This table is based on findings from a study on fluorinated oligophenyls and illustrates the principles of how substitution patterns, for which this compound is a relevant precursor, affect material properties. rsc.org
This ability to direct molecular self-assembly through precise fluorination makes building blocks like this compound highly valuable for creating next-generation organic semiconductors with optimized, and potentially anisotropic, charge transport properties. rsc.org
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The tailored electronic properties and packing behavior of materials derived from fluorinated building blocks make them highly suitable for use in OLEDs and OPVs. beilstein-journals.org In OLEDs, efficient charge injection, transport, and recombination are paramount. Fluorinated materials are often used in host layers or charge-transport layers to improve device efficiency and stability. For example, dibromo-substituted carbazoles are common intermediates for OLED materials due to their electronic characteristics and ability to form stable amorphous films.
In OPVs, the goal is to maximize light absorption and efficiently separate charges at a donor-acceptor interface. The ability to tune the HOMO/LUMO energy levels of a polymer through fluorination is crucial for optimizing the open-circuit voltage and ensuring efficient charge transfer. Dibromo-aromatic compounds are common monomers used to synthesize low band-gap polymers for the active layer of OPV devices. The unique electronic signature of the 4,6-dibromo-2,3-difluorophenyl unit makes it a promising component for designing novel materials for both OLED and OPV applications.
Contribution to Liquid Crystal and Polymer Chemistry
There is currently no specific information available in the scientific literature detailing the synthesis or application of this compound as a component in liquid crystals or polymers.
Although halogenated, and particularly fluorinated, aromatic compounds are of significant interest in the field of liquid crystal technology for their ability to influence properties such as dielectric anisotropy and melting points, and polyhalogenated aromatic compounds can serve as monomers or cross-linking agents in polymer synthesis, no studies have been published that specifically utilize this compound for these purposes. Research in this area has focused on other related halogenated molecules. For instance, studies have been conducted on liquid crystals derived from other dibromo compounds and the use of different fluorinated building blocks in polymer chemistry. mdpi.comsemanticscholar.org
Supramolecular Assemblies and Crystal Engineering through Halogen Bonding
The field of crystal engineering often utilizes halogen bonding as a reliable tool for the construction of well-defined supramolecular architectures. beilstein-journals.orgmdpi.com The presence of iodine and bromine atoms in this compound makes it a theoretical candidate for acting as a halogen bond donor. The strength and directionality of halogen bonds are influenced by the nature of the halogen atom (I > Br > Cl > F) and the electronic environment of the molecule. mdpi.com
However, a review of the existing research indicates a lack of specific studies on the use of this compound in forming supramolecular assemblies or in crystal engineering via halogen bonding. While extensive research has been performed on the halogen bonding capabilities of other polyhalogenated benzenes, such as diiodotetrafluorobenzenes and dibromotetrafluorobenzenes, leading to a variety of supramolecular structures, similar investigations involving this compound have not been reported. nih.gov The specific interplay of the bromo, fluoro, and iodo substituents on this particular benzene (B151609) ring in directing crystal packing through halogen bonds remains an unexplored area of research.
Future Outlook and Emerging Research Directions
Development of Eco-Friendly and Atom-Economical Synthetic Routes
Traditional methods for synthesizing polyhalogenated aromatic compounds often rely on stoichiometric reagents and harsh conditions, generating significant waste. The future of synthesizing 4,6-dibromo-2,3-difluoroiodobenzene and its derivatives lies in developing more sustainable and efficient protocols that maximize atom economy and minimize environmental impact.
Eco-Friendly Halogenation: Future synthetic strategies will likely move away from using elemental halogens and toward safer, more environmentally benign halogen sources. Research into oxidative halogenation, for instance, utilizes hydrogen peroxide or air as the oxidant with halide salts (e.g., KCl, KBr) to generate the electrophilic halogen species in situ. researchgate.netmdpi.com Photocatalytic methods using heterogeneous catalysts like potassium poly(heptazine imide) (K-PHI) can photooxidize halide anions (Cl⁻, Br⁻) in aqueous media, enabling the halogenation of electron-rich aromatic compounds in a sustainable fashion. mpg.de These approaches avoid the handling of toxic and corrosive reagents, use greener solvents like water, and often involve recyclable catalysts. researchgate.netmdpi.commpg.de
| Synthetic Strategy | Principle | Potential Advantage for this compound Synthesis |
| Oxidative Halogenation | In situ generation of "Hal+" from halide salts using green oxidants (e.g., H₂O₂, O₂). mdpi.com | Avoids use of hazardous elemental bromine and iodine; can be performed in eco-friendly solvents like water. |
| Photocatalytic Halogenation | Use of a heterogeneous photocatalyst to oxidize halide anions under light irradiation. mpg.de | Utilizes light as a renewable energy source; employs non-harmful starting reagents. mpg.de |
| [2+2+2] Cycloadditions | Transition-metal-catalyzed cyclotrimerization of alkynes and nitriles to form a benzene (B151609) ring. bohrium.com | Rapid, single-step construction of the polysubstituted aromatic core with high atom efficiency. bohrium.com |
| C-H Functionalization | Direct replacement of a C-H bond with a functional group, bypassing pre-functionalization steps. rsc.org | Reduces step count, minimizes waste, and improves overall process efficiency. |
Leveraging Flow Chemistry for Scalable Production and Derivatization
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, is emerging as a superior alternative to traditional batch processing for the synthesis and derivatization of complex molecules like this compound. nih.govmdpi.com
This technology offers significant advantages, including enhanced heat and mass transfer, which allows for precise temperature control and the safe handling of highly exothermic reactions, such as nitrations and halogenations. nih.govamt.uksioc-journal.cn The small reactor volumes inherent to flow systems minimize the risk associated with handling potentially hazardous reagents or unstable intermediates. researchgate.netsyrris.com For a compound like this compound, where subsequent derivatization might involve organometallic intermediates, flow chemistry can provide a safer, more controlled, and reproducible manufacturing environment. nih.govresearchgate.net
Furthermore, flow chemistry is exceptionally well-suited for process optimization and scaling up. digitellinc.comrsc.org Automated flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, and reagent stoichiometry to quickly identify optimal conditions. mdpi.comsyrris.com Scaling production from the laboratory to an industrial scale is often more straightforward than with batch processes, as it can be achieved by either running the system for longer periods or by "numbering up" (running multiple reactors in parallel). nih.govrsc.org
| Benefit of Flow Chemistry | Description | Relevance to this compound |
| Enhanced Safety | Small reaction volumes minimize the accumulation of hazardous materials and allow for superior control of exothermic processes. syrris.com | Safer handling of halogenating agents and potentially unstable organometallic intermediates during derivatization. |
| Precise Process Control | Superior heat and mass transfer enable tight control over reaction temperature, time, and concentration gradients. mdpi.comdigitellinc.com | Leads to cleaner reactions, higher yields, and improved selectivity when functionalizing one of the three C-halogen bonds. |
| Scalability | Production can be scaled up by extending run time or using parallel reactors, often without re-optimization. nih.govrsc.org | Facilitates efficient transition from laboratory-scale synthesis to kilogram-scale production for industrial applications. |
| Automation & Optimization | Integration with automated systems allows for high-throughput screening of reaction conditions. syrris.com | Accelerates the discovery of optimal conditions for the synthesis and subsequent functionalization reactions. |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction
The functionalization of this compound presents a significant challenge in regioselectivity due to its multiple reactive sites. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for navigating such complex chemical spaces. beilstein-journals.orgresearchgate.net
ML models, trained on vast databases of known chemical reactions, can predict reaction outcomes, including identifying the most likely site of reaction. researchgate.netijsea.com For electrophilic aromatic substitution on a derivative of this compound, an ML model could predict the most probable position of attack, saving considerable experimental effort. researchgate.net Beyond just outcomes, neural network models can now recommend a complete set of reaction conditions—including catalyst, solvent, reagents, and temperature—for a given transformation. nih.govacs.org Such a tool could propose optimal conditions for selectively coupling a boronic acid at the C-I bond while leaving the C-Br bonds untouched.
Advanced Characterization Techniques for In-situ Reaction Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing the synthesis and selective functionalization of this compound. Advanced characterization techniques that allow for the real-time, in-situ monitoring of reactions are providing unprecedented insights into reaction pathways and catalytic cycles. mt.comnih.gov
Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for tracking the concentration of reactants, intermediates, and products as a reaction progresses. mt.comrsc.org These techniques can be integrated directly into reaction vessels, including flow reactors, to provide real-time kinetic and mechanistic data. mt.com For instance, monitoring a palladium-catalyzed cross-coupling reaction involving this compound could help elucidate the rates of oxidative addition at the C-I versus C-Br bonds.
For more detailed structural information on transient species or complex materials, synchrotron-based techniques like X-ray absorption fine structure (XAFS) and ambient-pressure X-ray photoelectron spectroscopy (AP-XPS) are invaluable. bohrium.com These methods can provide information about the oxidation state and coordination environment of a metal catalyst under actual working conditions, helping to identify the true active species. bohrium.com Another emerging technique is the crystalline sponge method, which allows for single-crystal X-ray diffraction analysis of compounds, even those that are difficult to crystallize, using only nanogram quantities. oup.com This could be used to definitively determine the structure of novel, complex derivatives of polyhalogenated compounds. oup.com
| Technique | Type of Information Provided | Application Example for this compound Chemistry |
| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics. mt.com | Monitoring the selective functionalization of the C-I bond to optimize reaction time and prevent side reactions at C-Br bonds. |
| Synchrotron-Based X-ray Techniques (e.g., AP-XPS, XAFS) | Electronic state and local coordination environment of catalyst atoms under reaction conditions. bohrium.com | Characterizing the active palladium species in a cross-coupling reaction to understand the factors governing catalytic activity and selectivity. |
| Crystalline Sponge Method | Single-crystal X-ray structure of an analyte without needing to crystallize the analyte itself. oup.com | Determining the precise 3D structure of a complex, non-crystalline derivative synthesized from this compound. |
Exploration of Novel Catalysts for Selective C-Halogen Bond Activation
The synthetic utility of this compound hinges on the ability to selectively functionalize one type of C-halogen bond in the presence of others. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl >> C–F. However, achieving perfect selectivity is a significant challenge that drives the exploration of novel catalytic systems.
Future research will focus on designing catalysts that can enhance or even invert the innate reactivity patterns. This can be achieved by tuning the steric and electronic properties of ligands bound to the metal center (e.g., palladium, nickel, copper, or cobalt). ethz.ch For example, specific ligand designs can promote oxidative addition at a typically less reactive site. nih.gov While palladium catalysts are common, catalysts based on more earth-abundant metals like cobalt are being developed for selective C-F bond activation, a traditionally difficult transformation. researchgate.net
A key area of interest is the development of catalysts that can selectively activate a C-Br bond while a C-I bond is present, or a C-Cl bond in the presence of a C-Br bond. This "reverse" selectivity is rare but highly valuable. Dinuclear palladium(I) catalysts have shown remarkable, predictable selectivity for C-Br bonds over C-OTf bonds in C-S bond formation, a selectivity that is independent of the substrate's electronic properties. nih.gov Similar catalytic concepts could be developed to differentiate between the two C-Br bonds and the C-I bond in this compound. Heterogeneous catalysts, such as palladium nanoparticles supported on metal-organic frameworks (Pd@MOFs), also offer a promising avenue, providing high activity and selectivity for C-H activation/halogenation reactions along with the significant advantage of being easily recoverable and recyclable. diva-portal.org
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous ethanol | Minimizes side reactions |
| Temperature | 70–80°C (reflux) | Ensures reactivity |
| Reaction Time | 24 hours | Completes substitution |
| Purification | Ethanol/chloroform (1:1) | Removes halogen residues |
Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?
Methodological Answer:
X-ray crystallography with SHELX software is critical for structural validation:
- Data collection : Use CuKα radiation (λ = 1.5418 Å) at 150 K to minimize thermal motion artifacts. Collect reflections up to θ = 68.2° for high-resolution data .
- Refinement in SHELXL : Apply restraints for heavy atoms (Br, I) to address disorder. Use the TWIN command for twinned crystals and ISOR to constrain anisotropic displacement parameters .
- Validation : Check the Flack parameter (< 0.1) to confirm absolute structure and analyze residual electron density maps (>0.5 eÅ⁻³) for missing atoms .
Q. Table 2: Crystallographic Data for a Derivative (Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/n (monoclinic) |
| a, b, c (Å) | 5.5582, 12.8881, 14.8377 |
| β (°) | 98.782 |
| V (ų) | 1050.43 |
| Rint | 0.029 |
Basic: What spectroscopic techniques effectively characterize substitution patterns in this compound?
Methodological Answer:
- <sup>19</sup>F NMR : Identifies fluorine environments. For 2,3-difluoro substitution, expect two distinct peaks (δ = -110 to -120 ppm) split by <sup>4</sup>JF-F coupling .
- X-ray diffraction (XRD) : Confirms regioselectivity of bromine/iodine positions via bond-length analysis (C–Br: ~1.89 Å; C–I: ~2.09 Å) .
- Mass spectrometry (HRMS) : Use ESI-TOF to detect isotopic patterns (Br: 1:1, I: 1:1) and molecular ion peaks (m/z ~456.78) .
Advanced: How do steric and electronic effects influence cross-coupling reactivity in this compound?
Methodological Answer:
- Steric hindrance : The 2,3-difluoro substituents restrict access to the iodine site, favoring reactivity at bromine positions in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance selectivity .
- Electronic effects : The electron-withdrawing fluorine atoms activate the benzene ring for nucleophilic aromatic substitution. Kinetic studies (UV-Vis monitoring) show faster substitution at the 4-Br position (σpara = +0.23) vs. 6-Br .
Q. Table 3: Reactivity Comparison of Halogen Sites
| Position | Halogen | Relative Reactivity (Ar-X) |
|---|---|---|
| 4 | Br | 1.0 (reference) |
| 6 | Br | 0.7 |
| 2/3 | F | <0.1 |
Basic: What impurities arise during synthesis, and how are they identified/removed?
Methodological Answer:
Common impurities include:
- Di-ortho-substituted byproducts : Detectable via <sup>1</sup>H NMR (aromatic proton shifts δ = 7.2–7.5 ppm). Remove via column chromatography (silica gel, hexane/EtOAc 9:1) .
- Unreacted iodine precursors : Identified by iodometric titration. Recrystallization in ethanol reduces iodine content to <0.5% .
Advanced: How to analyze halogen bonding in this compound derivatives?
Methodological Answer:
- Hirshfeld surface analysis : Use CrystalExplorer to quantify C–X···X–C interactions (typical contact distances: Br···Br = 3.4–3.6 Å; I···F = 3.2–3.5 Å) .
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to estimate interaction energies (ΔE = -5 to -10 kJ/mol for Br···F contacts) .
Basic: How does solvent polarity affect halogenation kinetics?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF) accelerate bromination via stabilization of the electrophilic Br⁺ intermediate. However, ethanol is preferred for controlled reactivity, reducing side reactions (e.g., ring oxidation) .
Advanced: Resolving crystallographic disorder in heavy-atom derivatives
Methodological Answer:
- Isotropic refinement : Apply ISOR restraints in SHELXL to model disordered Br/I sites. Use PART commands to split occupancy (e.g., 60:40 for major/minor sites) .
- Multiconformational models : Refine alternative positions with AFIX constraints and validate via residual density maps (<0.3 eÅ⁻³ post-refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
